molecular formula C14H18ClNO4S B2368921 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 874594-65-7

2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B2368921
CAS No.: 874594-65-7
M. Wt: 331.81
InChI Key: XMNOTCWKYDDDHT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H18ClNO4S and its molecular weight is 331.81. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenoxy compounds, which include 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide, are widely used in herbicides. Research indicates that exposure to these compounds may be linked to various health risks, but the exact mechanisms and levels of risk are still under investigation. For instance, Stackelberg (2013) conducted a systematic review suggesting a potential association between exposure to chlorophenoxy compounds and increased risk of non-Hodgkin's lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. However, this review also noted that the genotoxic mode of action is not supported by the combined evidence, and environmental exposures might not be sufficient to establish a causal relationship (Stackelberg, 2013).

Photovoltaic Efficiency and Non-linear Optical Activity

In a study focusing on the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, including compounds similar to 2-(4-chlorophenoxy)-acetamide, Mary et al. (2020) found that these compounds exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs). The study also highlighted their non-linear optical activity, suggesting potential applications in photonics (Mary et al., 2020).

Synthesis and Chemical Properties

Wang et al. (2011) explored the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide. The study examined the influence of different solvents on the chlorination of phenoxy acetamide derivatives, providing insights into the chemical properties and potential applications of these compounds in various fields (Wang et al., 2011).

Herbicide and Plant Growth Regulation

Research by Pernak et al. (2013) investigated new ionic liquids containing (2,4-dichlorophenoxy)acetate anion, related to 2-(4-chlorophenoxy)-acetamide. The study found that these compounds exhibited higher biological activity than traditional herbicides and could act as effective plant growth regulators (Pernak et al., 2013).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-14(7-8-21(18,19)10-14)16(2)13(17)9-20-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNOTCWKYDDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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